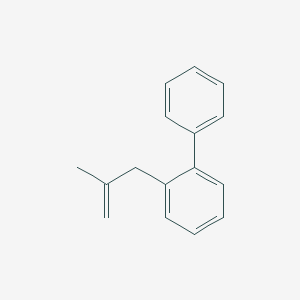

3-(2-Biphenyl)-2-methyl-1-propene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Biphenyl)-2-methyl-1-propene (3-2-BMP) is an organic compound belonging to the family of biphenyl compounds. It is a colorless solid that has a melting point of 174-175°C and a boiling point of 301-302°C. 3-2-BMP is used in the synthesis of organic compounds, as a precursor in the synthesis of pharmaceuticals, and in scientific research applications.

Scientific Research Applications

Scalable Synthesis and Reactions

Biphenyl derivatives, including “3-(2-Biphenyl)-2-methyl-1-propene”, have been a fundamental backbone in synthetic organic chemistry and natural products due to their omnipresence in medicinally active compounds, marketed drugs, and natural products . They undergo several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .

Biological and Medicinal Applications

Biphenyl structures play a crucial role in Active Pharmaceutical Ingredients (APIs). They are used to produce an extensive range of drugs and products for agriculture . They are also used as fluorescent layers in organic light-emitting diodes (OLEDs) and building blocks for basic liquid crystals .

Protein-Ligand Interactions

“3-(2-Biphenyl)-2-methyl-1-propene” serves as an excellent model compound for delving into protein-ligand interactions, thus aiding in the study of small molecule effects on protein folding .

Pharmacological Activities

A large number of biphenyl derivatives are patented and broadly used in medicine as antiandrogenic, immunosuppressant, antifungal, antibacterial, antimicrobial, anti-inflammatory, anti-proliferative, osteoporosis, antihypertensive, antitumor, β-glucuronidase inhibition activity, anti-leukemia agent hypotensive, anti-cholinesterase, anti-diabetic, and antimalaria drugs .

Acne Vulgaris Treatment

6- (3- (adamantan-1-yl)-4-methoxyphenyl)-2-naphthoic acid, which is a biphenyl derivative, is used as a third-generation topical retinoid primarily for treating acne vulgaris .

Basal Cell Carcinoma Treatment

Sonidegib, another biphenyl derivative, acts as a drug for basal cell carcinoma .

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

Biphenyl derivatives like fenbufen and flurbiprofen have shown noteworthy biological activities, such as antipyretic properties and their role as non-steroidal anti-inflammatory drugs .

Research and Development

This compound is intended for research and development purposes only. It may not be used for any human or veterinary use, including without limitation therapeutic and prophylactic use, or any clinical use, including without limitation diagnostic use .

properties

IUPAC Name |

1-(2-methylprop-2-enyl)-2-phenylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-13(2)12-15-10-6-7-11-16(15)14-8-4-3-5-9-14/h3-11H,1,12H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJYAJPAFNXFGNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=CC=C1C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40641214 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

860770-58-7 |

Source

|

| Record name | 2-(2-Methylprop-2-en-1-yl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40641214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 4-[4-(aminomethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1345292.png)

![[2-(4-Methyl-1,4-diazepan-1-yl)phenyl]methanol](/img/structure/B1345297.png)

![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1345298.png)

![(1-Thieno[3,2-d]pyrimidin-4-ylpiperid-4-yl)methanol](/img/structure/B1345300.png)

![Ethyl 1-(thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B1345302.png)